![molecular formula C8H6F3NO3 B13634969 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is a compound with a unique structure that combines a trifluoromethyl group, an oxazole ring, and a cyclopropane carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of Ru(II)–Pheox catalysts for the enantioselective synthesis of trifluoromethyl cyclopropanes from olefins . This method provides high yields and excellent diastereoselectivity and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxazole ring and cyclopropane moiety contribute to its overall stability and reactivity. The specific pathways involved depend on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the oxazole ring.
Cyclopropane-1,1-dicarboxylic acid: Contains a cyclopropane ring but lacks the trifluoromethyl and oxazole groups.
Oxazole derivatives: Compounds with an oxazole ring but different substituents.
Uniqueness
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is unique due to the combination of the trifluoromethyl group, oxazole ring, and cyclopropane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
Molekularformel |
C8H6F3NO3 |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-3-5(15-12-4)7(1-2-7)6(13)14/h3H,1-2H2,(H,13,14) |
InChI-Schlüssel |
UXTDYYIQCRYZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=NO2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



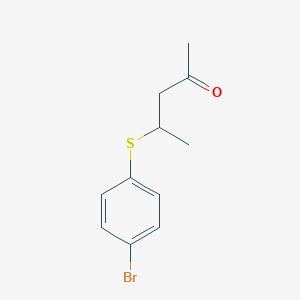
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)
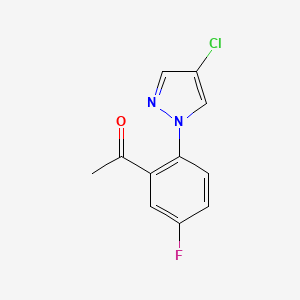
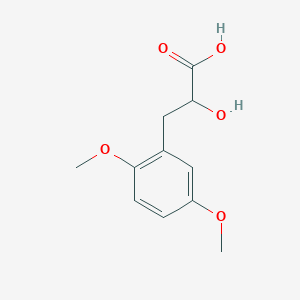

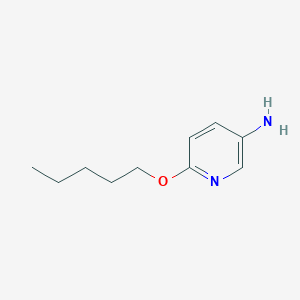





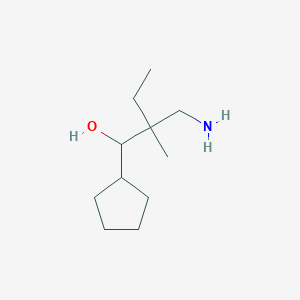
![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
